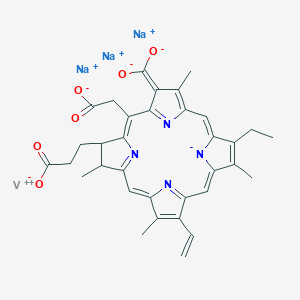
Vanadyl-chlorine e(6)
Descripción
The vanadyl-chlorophyl-a complex is a coordination compound formed between vanadyl ions (VO²⁺) and chlorophyll-a, a type of chlorophyll found in plants and algae
Propiedades
Número CAS |
133162-62-6 |
|---|---|
Fórmula molecular |
C34H31N4Na3O6V |
Peso molecular |
711.5 g/mol |
Nombre IUPAC |
trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+) |
InChI |
InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5 |
Clave InChI |
KQOIZXDVRGCTNI-UHFFFAOYSA-I |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
Sinónimos |
(48V)-vanadyl-chlorine e(6) Na vanadyl-chlorine e(6) vanadyl-chlorophyl-a complex |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the vanadyl-chlorophyl-a complex typically involves the reaction of vanadyl sulfate (VOSO₄) with chlorophyll-a in an appropriate solvent, such as methanol or ethanol. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The complex is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of the vanadyl-chlorophyl-a complex may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yield and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: The vanadyl-chlorophyl-a complex can undergo various chemical reactions, including:
Oxidation: The vanadyl ion (VO²⁺) can be oxidized to vanadate (VO₄³⁻) under certain conditions.
Reduction: The complex can be reduced to form lower oxidation states of vanadium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Various ligands, such as imidazole or pyridine, can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Vanadate complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadyl complexes with different ligands.
Aplicaciones Científicas De Investigación
The vanadyl-chlorophyl-a complex has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in photosynthesis and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of the vanadyl-chlorophyl-a complex involves its interaction with various molecular targets and pathways. The vanadyl ion can mimic certain biological molecules, such as phosphate, allowing it to interact with enzymes and proteins involved in critical cellular processes. This interaction can lead to the modulation of enzyme activity, affecting pathways related to energy production, cell signaling, and metabolism.
Comparación Con Compuestos Similares
The vanadyl-chlorophyl-a complex can be compared with other similar compounds, such as:
Vanadyl-acetylacetonate complex: Known for its catalytic properties in organic synthesis.
Vanadyl-imidazole complex: Studied for its biological activity and potential therapeutic applications.
Vanadyl-pyridine complex:
The vanadyl-chlorophyl-a complex stands out due to its specific interaction with chlorophyll-a, making it particularly relevant in studies related to photosynthesis and plant biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


